Methylcyclohexyl docosanoate
Description
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Properties
CAS No. |
93803-95-3 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
(1-methylcyclohexyl) docosanoate |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28(30)31-29(2)26-23-21-24-27-29/h3-27H2,1-2H3 |
InChI Key |
IJGOBCWYJXFHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1(CCCCC1)C |
Origin of Product |
United States |
Contextualization Within Ester Chemistry Research
Methylcyclohexyl docosanoate is chemically classified as an ester, specifically a wax ester. researchgate.netresearchgate.net It is synthesized through the esterification of docosanoic acid, a long-chain saturated fatty acid with 22 carbon atoms, and methylcyclohexanol, a cyclic alcohol. mdpi.comontosight.ai The fundamental structure of an ester consists of a central carbonyl group bonded to an oxygen atom, which is in turn linked to two organic groups. In the case of this compound, these are the docosanyl and methylcyclohexyl groups. nih.gov
The synthesis of esters, a cornerstone of organic chemistry, is typically achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general principles of this reaction are well-established and are applicable to the formation of this compound from its constituent acid and alcohol. mdpi.comtandfonline.com The properties of the resulting ester are a composite of its constituent parts: the long, linear hydrocarbon tail from docosanoic acid contributes to its waxy nature and hydrophobicity, while the cyclic methylcyclohexyl group introduces steric bulk and influences its physical properties such as viscosity and pour point. atamanchemicals.comscilit.com
Research into long-chain esters, a category that includes this compound, is often driven by their diverse applications, which are a direct consequence of their molecular structure. The long alkyl chain imparts characteristics typical of waxes and fats, making them suitable for use as emollients and lubricants. researchgate.netontosight.ai
Significance in Contemporary Chemical Science Investigations
Established Synthetic Pathways for Docosanoate Esters
The formation of docosanoate esters, including this compound, traditionally relies on well-established chemical reactions that facilitate the bonding of docosanoic acid (also known as behenic acid) with an alcohol.
Catalyzed Esterification Reactions
Direct acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a cornerstone of ester synthesis. researchinschools.org This method involves the reaction of docosanoic acid with methylcyclohexanol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one reactant or to remove the water produced during the reaction. tandfonline.com
Commonly used homogeneous catalysts include mineral acids such as sulfuric acid and p-toluenesulfonic acid. researchinschools.org The general reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification of Fatty Acids
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | researchinschools.org |
| Reactants | Carboxylic acid, Alcohol | tandfonline.com |
| Molar Ratio | Excess of alcohol or acid | csic.es |
| Temperature | 60-150 °C | google.com |
| Reaction Time | Several hours | imperial.ac.uk |
| By-product Removal | Distillation of water | tandfonline.com |
This table presents generalized conditions for acid-catalyzed esterification based on literature for similar compounds.
While effective, these traditional methods can present challenges related to catalyst separation, purification of the final product, and the generation of acidic waste streams. researchinschools.org
Enzymatic Synthesis Approaches
Enzymatic synthesis has emerged as a powerful alternative to conventional chemical methods for producing esters. researchgate.net Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions with high selectivity under mild conditions. scielo.brwur.nl The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. wur.nlnih.gov
The synthesis of esters using lipases can be performed through direct esterification of the acid and alcohol or via transesterification. scielo.br These enzymatic reactions are often carried out in non-aqueous solvents or solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. aminer.cn The choice of solvent can significantly impact enzyme activity and stability. scielo.br
Table 2: Comparison of Lipases Used in Ester Synthesis
| Lipase Source | Common Application | Key Characteristics | Source |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Widely used for various ester syntheses | High efficiency, good stability, versatile | wur.nlresearchgate.net |
| Rhizopus oligosporus | Flavor ester synthesis | Effective in solvent-free systems | researchgate.net |
This table summarizes information on lipases commonly employed in the synthesis of various esters.
Methodological Advancements in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for ester synthesis, which are directly applicable to the production of this compound.
Novel Catalytic Systems for Enhanced Yield and Selectivity
The limitations of traditional homogeneous acid catalysts have spurred the development of novel catalytic systems. Heterogeneous catalysts, for instance, offer the significant advantage of easy separation from the reaction mixture, simplifying product purification and catalyst recycling. repec.orgrsc.org Materials such as sulfonated biochar, zeolites, and various metal oxides have shown promise in catalyzing esterification reactions. researchinschools.orgmdpi.com
Ionic liquids (ILs) have also been explored as both catalysts and reaction media for esterification. scientific.netresearchgate.net Acidic ionic liquids can effectively catalyze the reaction while allowing for simple product separation, as the ester product often forms a separate phase from the IL. researchinschools.org This dual functionality aligns with the principles of green chemistry by potentially reducing the need for volatile organic solvents. scientific.net
Furthermore, sulfide (B99878) organic polymers have been introduced as a novel class of metal-free heterogeneous Lewis acid catalysts for esterification, operating through the activation of the carboxylic acid via hypervalent sulfur-oxygen interactions. rsc.org
Table 3: Emerging Catalytic Systems for Esterification
| Catalyst Type | Example | Advantages | Source |
|---|---|---|---|
| Heterogeneous Solid Acids | Sulfonated biochar, Zeolites, Metal oxides | Easy separation, reusability | researchinschools.orgrepec.orgmdpi.com |
| Ionic Liquids (ILs) | 1-n-butyl-3-methylimidazolium based | Dual catalyst-solvent role, easy product separation | researchinschools.orgscientific.netresearchgate.net |
| Sulfide Organic Polymers | Thioether-based polymers | Metal-free, heterogeneous Lewis acid catalysis | rsc.org |
| Nanocatalysts | Magnetic nanoparticles, ZIF-4@HAp | High surface area, potential for high activity and easy recovery | rsc.orgrsc.org |
This table highlights some of the innovative catalytic systems being developed for ester synthesis.
Sustainable and Green Chemistry Routes
The principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for chemicals like this compound. rsc.org Key aspects include the use of renewable feedstocks, energy efficiency, and the selection of safer solvents and catalysts. rsc.org
Enzymatic synthesis is inherently a green approach due to its mild reaction conditions, high selectivity (reducing by-products), and the biodegradable nature of the catalyst. researchgate.netrsc.org The development of robust immobilized enzymes allows for their use in continuous flow reactors, enhancing process efficiency and scalability. rsc.org
A particularly innovative and sustainable approach involves the use of Deep Eutectic Solvents (DESs). mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. They can act as both the reaction medium and, in some cases, the substrate itself, eliminating the need for additional organic solvents. researchgate.net For instance, a DES could potentially be formed between one of the reactants (e.g., docosanoic acid) and a suitable hydrogen bond donor, creating a solvent-free reaction environment for lipase-catalyzed esterification. rsc.org The use of natural deep eutectic solvents (NADESs) further enhances the sustainability of the process. mdpi.com
Another green strategy is the use of supercritical fluids, such as supercritical CO2-enriched water, which can act as an in-situ acid catalyst, avoiding the need for traditional mineral acids and simplifying downstream processing. royalsocietypublishing.org
Advanced Analytical Characterization of Methylcyclohexyl Docosanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of methylcyclohexyl docosanoate. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule. The protons on the long docosanoate chain will appear as a complex multiplet in the upfield region, typically between 0.8 and 1.6 ppm. The terminal methyl group of the docosanoate chain would likely present as a triplet around 0.88 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) is expected to be deshielded and appear as a triplet around 2.3 ppm. The protons of the methylcyclohexyl group would have distinct chemical shifts. The methyl group on the cyclohexane ring would likely be a singlet around 1.2 ppm. The protons on the cyclohexane ring itself would appear as a series of multiplets between 1.2 and 1.8 ppm. The methine proton attached to the ester oxygen, if present (depending on the specific isomer of methylcyclohexyl), would be significantly downfield, likely in the range of 4.5-5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the long alkyl chain will show a series of peaks between 14 and 35 ppm, with the terminal methyl carbon appearing at approximately 14 ppm. The carbons of the methylcyclohexyl ring will have characteristic shifts in the aliphatic region, typically between 20 and 40 ppm, with the carbon bearing the ester oxygen being further downfield. The methyl group attached to the cyclohexane ring would also have a distinct chemical shift in the aliphatic region.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Docosanoate CH₃ | ~0.88 | Triplet |
| Docosanoate chain -(CH₂)n- | ~1.2-1.6 | Multiplet |
| Docosanoate α-CH₂ | ~2.3 | Triplet |
| Methylcyclohexyl CH₃ | ~1.2 | Singlet/Doublet |
| Methylcyclohexyl ring CH₂ | ~1.2-1.8 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Docosanoate C=O | ~170-180 |
| Docosanoate chain carbons | ~14-35 |
| Methylcyclohexyl ring carbons | ~20-40 |
| Methylcyclohexyl C-O | ~70-80 |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. In electron ionization (EI) MS, the molecule is expected to fragment in a predictable manner.
The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₉H₅₆O₂), which is approximately 436.8 g/mol nih.govchemspider.com.
Key fragmentation pathways would likely involve:
Alpha-cleavage at the carbonyl group, leading to the loss of the methylcyclohexoxy group or the docosanoyl group.
McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Cleavage within the docosanoate chain , resulting in a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).
Fragmentation of the methylcyclohexyl ring , leading to characteristic ions for this moiety. A prominent fragment would be the methylcyclohexyl cation.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 436 | [M]⁺ (Molecular Ion) |
| [M - C₇H₁₃O]⁺ | Loss of the methylcyclohexoxy group |
| [C₇H₁₃]⁺ | Methylcyclohexyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹ . Other significant absorptions would include:
C-O stretching vibrations of the ester group, which are expected to show two bands in the region of 1000-1300 cm⁻¹ .
C-H stretching vibrations of the long alkyl chain and the methylcyclohexyl group, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-H bending vibrations of the CH₂ and CH₃ groups, observed around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.
Raman Spectroscopy: The Raman spectrum would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The most intense peaks in the Raman spectrum are often due to the symmetric vibrations of non-polar groups. Therefore, strong signals are expected for:
C-C stretching vibrations of the long alkyl backbone.
Symmetric C-H stretching vibrations of the CH₂ and CH₃ groups.
Vibrational modes of the cyclohexyl ring.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O Stretch (Ester) | 1735-1750 | IR (Strong), Raman (Moderate) |
| C-H Stretch (Alkyl) | 2850-2960 | IR (Strong), Raman (Strong) |
| C-O Stretch (Ester) | 1000-1300 | IR (Strong) |
| CH₂ Bend (Scissoring) | ~1465 | IR (Moderate) |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures. These methods separate the compound from impurities based on its physical and chemical properties.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Composition Assessment
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound nih.govnih.govuib.no. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components of a sample.
For the analysis of this compound, a high-temperature, non-polar or mid-polarity capillary column would be suitable. A common choice would be a column coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The high boiling point of this compound would necessitate a temperature-programmed oven, starting at a moderate temperature and ramping up to a high final temperature to ensure its elution.
The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. GC-MS would confirm the identity of this peak by its mass spectrum, as described in the previous section. This technique is also capable of identifying and quantifying any volatile impurities present in the sample.
Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280-300 °C |
| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 320 °C (10 min hold) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds, and it can also be effectively used for non-polar compounds like this compound dtic.miltandfonline.com.
Given the non-polar nature of this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a non-polar stationary phase, such as C18 or C8 bonded silica, is used with a polar mobile phase. For a highly non-polar analyte like this compound, a mobile phase consisting of a mixture of organic solvents like acetonitrile and/or methanol with a small amount of water would be appropriate. Due to its high lipophilicity, a high percentage of the organic solvent would be required for elution.
Normal-phase HPLC (NP-HPLC) could also be employed, using a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase (e.g., hexane with a small amount of a more polar solvent like isopropanol or ethyl acetate). In this case, the elution order would be reversed compared to RP-HPLC, with non-polar compounds eluting later.
Detection can be achieved using a UV detector if the compound has a chromophore, but for a saturated ester like this compound, which lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more suitable.
Initial HPLC Method Development Parameters for this compound (RP-HPLC)
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
Advanced Imaging and Microscopic Techniques in Characterization
The comprehensive characterization of this compound extends beyond spectroscopic and thermal analysis to include advanced imaging and microscopic techniques. These methods provide direct visualization of the compound's morphology and surface characteristics at the micro- and nanoscale, offering critical insights into its physical properties and behavior.
Electron Microscopy for Morphological Studies
Electron microscopy, with its high-resolution capabilities, is an indispensable tool for elucidating the morphological features of long-chain esters like this compound. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer unique perspectives on the compound's structure.
Scanning Electron Microscopy (SEM)
SEM is primarily used to examine the surface topography and morphology of a sample. In the analysis of this compound, which is likely to be a waxy solid at room temperature, SEM can reveal details about its crystalline structure, particle shape, and size distribution.
Sample Preparation: A crucial step for obtaining high-quality SEM images is proper sample preparation. For a waxy compound like this compound, this typically involves mounting a small amount of the sample on an aluminum stub using a conductive adhesive. To prevent charging effects from the electron beam and to enhance the signal, the sample is often coated with a thin layer of a conductive material, such as gold or palladium, through a process called sputter coating.
Imaging and Findings: When the prepared sample is irradiated with a focused electron beam, it produces secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. The resulting micrographs can provide detailed information about the surface features of this compound.
For instance, SEM analysis of similar long-chain esters has revealed the formation of distinct crystal structures upon solidification. These can range from fine, needle-like crystals to larger, plate-like structures, depending on the conditions of crystallization. The images can also show the presence of amorphous regions, aggregates of particles, and surface defects. While specific SEM studies on this compound are not widely available, based on the analysis of analogous waxy esters, a hypothetical dataset of its morphological features as determined by SEM is presented in Table 1.
Interactive Data Table 1: Hypothetical Morphological Features of this compound via SEM
| Feature | Observation |
| Crystal Habit | Predominantly plate-like (lamellar) crystals |
| Average Crystal Size | 10 - 50 µm |
| Surface Texture | Generally smooth with some evidence of terracing |
| Aggregation | Crystals tend to form agglomerates of 100-300 µm |
| Porosity | Low to negligible surface porosity observed |
Transmission Electron Microscopy (TEM)
TEM offers even higher resolution than SEM and is used to investigate the internal structure of a material. For this technique, the sample must be sufficiently thin to allow electrons to pass through it.
Sample Preparation: Preparing samples of organic, waxy compounds for TEM is a meticulous process. One common method is to dissolve the this compound in a suitable solvent and then cast a thin film onto a TEM grid (typically a copper grid coated with a thin carbon film). Another approach involves ultramicrotomy, where the bulk sample is embedded in a resin and then sliced into ultra-thin sections (typically 50-100 nm thick). These sections are then placed on a TEM grid for observation.
Imaging and Findings: In TEM, a high-energy electron beam is transmitted through the thin sample. The interactions of the electrons with the sample create an image that reveals details about the internal structure, such as crystallinity, phase separation, and the presence of any ordered molecular assemblies.
For a long-chain ester like this compound, TEM could potentially visualize the arrangement of molecules within the crystalline domains. In studies of similar compounds, TEM has been used to observe the layered structure of self-assembled monolayers or the morphology of micelles when dispersed in a liquid. While direct TEM studies on this specific compound are scarce, it is a powerful technique for understanding the nanoscale organization of such materials.
Atomic Force Microscopy (AFM) in Surface Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. It is a powerful tool for characterizing the surface of materials like this compound without the need for conductive coatings.
AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are monitored by a laser and photodiode system, which are then used to generate a topographical map of the surface.
Topographical Imaging and Surface Roughness: One of the primary applications of AFM is to obtain high-resolution images of the surface topography. For a film or a solid sample of this compound, AFM can reveal features such as crystalline domains, grain boundaries, and surface defects with a high degree of precision.
From the topographical data, quantitative measurements of surface roughness can be derived. Parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra) provide valuable information about the smoothness and texture of the surface. For a waxy ester, the surface roughness can be influenced by factors such as the rate of cooling from the melt and the presence of impurities. A hypothetical set of surface roughness parameters for a thin film of this compound, based on typical values for similar organic coatings, is presented in Table 2.
Interactive Data Table 2: Hypothetical Surface Roughness Parameters of a this compound Film via AFM
| Parameter | Value (nm) | Description |
| Root Mean Square (RMS) Roughness | 5.2 | The standard deviation of the surface height profile from the mean line. |
| Average Roughness (Ra) | 4.1 | The arithmetic average of the absolute values of the profile height deviations. |
| Maximum Peak Height (Rp) | 15.8 | The height of the highest peak in the profile. |
| Maximum Valley Depth (Rv) | -12.5 | The depth of the deepest valley in the profile. |
Phase Imaging: In addition to topography, AFM can operate in a mode known as phase imaging. In this mode, the phase lag between the oscillation of the cantilever and the driving signal is recorded. This phase lag is sensitive to variations in the mechanical and adhesive properties of the surface.
For a sample of this compound, phase imaging could be used to differentiate between crystalline and amorphous regions on the surface, even if they have similar heights. Crystalline domains would likely exhibit a different phase signal compared to more disordered, amorphous areas due to differences in their stiffness and adhesion. This capability provides a powerful means of mapping the compositional and structural heterogeneity of the sample surface at the nanoscale.
Investigation of Methylcyclohexyl Docosanoate S Environmental Fate and Transport
Environmental Distribution and Partitioning Studies
The distribution of methylcyclohexyl docosanoate in the environment is governed by its physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). With a high molecular weight and a calculated LogP of 12.7, this compound is expected to be highly hydrophobic and have very low water solubility.
Due to its high hydrophobicity, this compound is expected to exhibit strong sorption to soil organic matter and sediments. au.dkmdpi.com The sorption of hydrophobic organic compounds is a key process that controls their mobility and bioavailability in the environment. au.dk Studies on other hydrophobic esters, such as organophosphate esters and phthalate (B1215562) esters, have shown a strong correlation between their hydrophobicity (indicated by high Kow values) and their sorption to soil and sediment. nih.govnih.gov Compounds with higher Kow values tend to have greater sorption coefficients (Kd or Koc) and are less mobile in the subsurface environment. mdpi.com Desorption of such strongly sorbed compounds is often slow and incomplete, leading to their long-term persistence in the solid phase. nih.gov
Table 2: Predicted Environmental Partitioning of this compound Based on Physicochemical Properties of Analogous Compounds
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
|---|---|---|
| Soil and Sediment | High | High hydrophobicity (high LogP) leads to strong sorption to organic matter. |
| Water | Low | Very low water solubility and strong sorption to suspended solids and sediment. |
| Air | Very Low | Low vapor pressure due to high molecular weight limits volatilization. |
Volatilization of this compound from water or soil surfaces is expected to be a minor transport pathway. High molecular weight compounds with low vapor pressures have a low tendency to enter the atmospheric phase. researchgate.netusgs.gov While long-range atmospheric transport is a known phenomenon for some persistent organic pollutants, it is generally more significant for compounds with higher volatility. nih.govyoutube.com For highly hydrophobic compounds, atmospheric deposition, particularly through aerosol-bound transport, can be a pathway for their distribution to remote areas. researchgate.net However, the initial emission into the atmosphere via volatilization is likely to be very limited for this compound.
Methodologies for Assessing Environmental Presence
The detection and quantification of this compound in environmental matrices such as soil, water, and sediment require sensitive and specific analytical methods. Given its chemical nature as a long-chain fatty acid ester, established methods for lipid analysis are applicable.
The primary analytical techniques for the determination of fatty acid esters in environmental samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). mdpi.comnih.govresearchgate.net
Sample Preparation: Extraction from environmental matrices is a critical first step. For soil and sediment, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents would be employed. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be used to concentrate the analyte and remove interfering substances. mdpi.com
Chromatographic Separation and Detection:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. unito.it this compound could be analyzed directly by GC-MS, likely using a high-temperature column. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. nih.govresearchgate.net Reversed-phase LC with a non-polar stationary phase would be appropriate for separating the hydrophobic this compound from other sample components. Detection by MS, particularly with techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), would provide high sensitivity and selectivity.
Table 3: Analytical Methodologies for the Determination of this compound in Environmental Samples
| Analytical Step | Technique(s) | Description |
|---|---|---|
| Extraction | ||
| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Extraction with organic solvents (e.g., hexane, dichloromethane) to isolate the analyte from the solid matrix. |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Concentration of the analyte from the aqueous phase and removal of interfering compounds. |
| Analysis | ||
| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separation of the target compound from other components in the extract based on its physicochemical properties. |
Sampling and Analytical Techniques for Environmental Quantification
The accurate quantification of this compound in various environmental compartments is essential for understanding its persistence, transport, and ultimate fate. Due to the absence of specific published methods for this compound, this section outlines a proposed analytical approach based on established techniques for structurally similar long-chain fatty acid esters. The successful analysis of such compounds typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis.
Sampling:
The initial and one of the most critical steps is the collection of representative samples from the environmental matrices of interest, such as water, soil, and sediment. Sampling protocols must be meticulously designed to avoid contamination and ensure the integrity of the sample. For aqueous samples, amber glass bottles are typically used to prevent photodegradation, and samples should be kept cool during transport and storage. Soil and sediment samples are generally collected using stainless-steel corers or scoops and stored in glass jars or high-density polyethylene containers.
Sample Preparation:
Once in the laboratory, the target analyte, this compound, must be extracted from the sample matrix. For solid samples like soil and sediment, a common technique is Soxhlet extraction or accelerated solvent extraction (ASE) using an organic solvent such as a mixture of hexane and acetone. For water samples, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 sorbent are effective methods for isolating the compound.
Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances that could affect the instrumental analysis. Techniques such as column chromatography using silica gel or florisil can be employed to separate the analyte from other organic compounds.
Instrumental Analysis:
The quantification of this compound is best achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of semi-volatile organic compounds like long-chain esters. nih.govresearchgate.netjournal-of-agroalimentary.romdpi.com The extracted and cleaned sample is injected into the gas chromatograph, where the compound is volatilized and separated from other components based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for positive identification and quantification. For esters, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), can sometimes be employed, though direct analysis is also possible. researchgate.netjournal-of-agroalimentary.ro
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, particularly for compounds that are not easily volatilized. frontiersin.orgnih.govmdpi.comnih.gov In this method, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. Separation occurs based on the compound's partitioning between the mobile phase and the stationary phase of the column. The eluent from the LC is then introduced into the mass spectrometer for detection and quantification. LC-MS can be particularly useful for analyzing long-chain esters without the need for derivatization. frontiersin.orgnih.gov
The choice between GC-MS and LC-MS would depend on the specific properties of this compound and the complexity of the environmental matrix. Method development and validation would be a crucial first step in establishing a robust analytical procedure.
The following interactive data table summarizes a proposed analytical approach for the quantification of this compound in environmental samples.
| Parameter | Water Samples | Soil/Sediment Samples |
| Sampling Container | Amber Glass Bottle | Glass Jar or HDPE Container |
| Extraction Method | Liquid-Liquid Extraction (LLE) with Dichloromethane or Solid-Phase Extraction (SPE) with C18 | Soxhlet Extraction or Accelerated Solvent Extraction (ASE) with Hexane/Acetone |
| Cleanup Method | Silica Gel or Florisil Column Chromatography | Silica Gel or Florisil Column Chromatography |
| Primary Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Confirmatory Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Potentially not required, but could be converted to Fatty Acid Methyl Ester (FAME) if needed | Potentially not required, but could be converted to Fatty Acid Methyl Ester (FAME) if needed |
Detailed Research Findings:
As there are no direct research findings for the environmental quantification of this compound, the following points are based on inferences from studies on similar long-chain fatty acid esters:
Extraction Efficiency: The efficiency of the extraction method is critical for accurate quantification. The choice of solvent and extraction technique should be optimized to ensure maximum recovery of the analyte from the specific environmental matrix.
Matrix Effects: Environmental samples are complex mixtures, and co-extracted substances can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. These matrix effects must be carefully evaluated and mitigated, for instance, by using matrix-matched calibration standards or isotope-labeled internal standards.
Limits of Detection: The required limits of detection (LOD) and quantification (LOQ) will depend on the expected environmental concentrations of this compound. Both GC-MS and LC-MS are capable of achieving low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. sciopen.com
Confirmation of Identity: Due to the potential for isomeric compounds in environmental samples, the identification of this compound should be confirmed using techniques such as tandem mass spectrometry (MS/MS), which provides structural information by fragmenting the parent ion.
Exploration of Biological Interactions and Activities of Methylcyclohexyl Docosanoate in Vitro Research
Cellular and Molecular Interaction Studies
In vitro studies are fundamental to understanding how a compound interacts with cellular components. These investigations often precede more complex in vivo research.
Membrane Interaction Research in Model Systems
The interaction of a compound with cell membranes is a critical determinant of its biological activity. nih.gov Model systems, such as artificial lipid bilayers (liposomes) or monolayers, are commonly employed to study these interactions. nih.gov Techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and atomic force microscopy can elucidate how a compound like Methylcyclohexyl docosanoate might insert into, disrupt, or alter the fluidity of cell membranes. nih.gov However, no such studies have been published specifically for this compound.
Enzyme Substrate or Inhibitor Investigations
Enzymes are crucial for virtually all biological processes, and many therapeutic agents function by inhibiting specific enzymes. In vitro enzyme assays are used to determine if a compound can act as a substrate or an inhibitor for a particular enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should this compound be investigated, researchers would select enzymes based on its chemical structure to test for potential inhibitory activity. Currently, there is no available data from enzyme inhibition studies for this compound.
Antimicrobial Research Methodologies (In Vitro)
The discovery of new antimicrobial agents is a critical area of research. In vitro assays are the first step in identifying compounds with potential antibacterial or antifungal properties.
Bacterial and Fungal Growth Inhibition Assays
Standard methods to assess antimicrobial activity include broth microdilution and disk diffusion assays. mdpi.commdpi.comnih.govup.ac.zaresearchgate.net These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.commdpi.com While various plant extracts containing fatty acid esters have shown antimicrobial properties, the specific activity of this compound has not been reported. nih.govekb.egsemanticscholar.orgpcbiochemres.com
Table 1: Representative Data for Bacterial Growth Inhibition by Related Compounds (Hypothetical for this compound)
| Bacterial Strain | MIC (µg/mL) of Compound X | MIC (µg/mL) of Compound Y | MIC (µg/mL) of this compound |
|---|---|---|---|
| Staphylococcus aureus | 128 | 64 | Data not available |
| Escherichia coli | 256 | >512 | Data not available |
| Pseudomonas aeruginosa | >512 | 256 | Data not available |
| Candida albicans | 64 | 128 | Data not available |
This table illustrates the type of data generated from such assays; no actual data for this compound is available.
Biofilm Formation Modulation Studies
Many pathogenic microbes form biofilms, which are communities of microorganisms attached to a surface and encased in a self-produced matrix. Biofilms are notoriously resistant to antibiotics. In vitro assays, often using microtiter plates, can assess a compound's ability to inhibit biofilm formation or eradicate established biofilms. Crystal violet staining is a common method to quantify biofilm mass. There are currently no studies investigating the effect of this compound on microbial biofilm formation.
Theoretical and Computational Studies of Methylcyclohexyl Docosanoate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. For a molecule like methylcyclohexyl docosanoate, these methods can predict its three-dimensional structure, flexibility, and interactions with its environment.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. acs.orgnih.gov Methods like Density Functional Theory (DFT) can provide a detailed picture of the electron distribution, which is fundamental to understanding a molecule's reactivity and intermolecular forces.
For this compound, these calculations would reveal key electronic descriptors. The distribution of electron density, visualized through molecular orbital plots such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicates regions of the molecule that are likely to participate in chemical reactions. The electrostatic potential map would highlight the electron-rich ester group as a site for potential interactions with other polar molecules.
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its long docosanoate chain and flexible methylcyclohexyl ring, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are ideally suited to explore this conformational landscape. nih.govku.dk By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations. nih.govku.dk
An MD simulation of this compound would likely show that the long aliphatic tail is highly flexible, constantly changing its shape. The methylcyclohexyl group also possesses conformational flexibility, primarily through ring inversion (chair-to-boat-to-chair transitions). nih.govaip.orgaip.org These simulations can also model how multiple molecules of this compound interact with each other in a liquid or solid state, providing insights into bulk properties like viscosity and melting point. core.ac.uk Furthermore, MD simulations can be used to study the interaction of this ester with other molecules, for instance, its permeation through a lipid bilayer. mdpi.com
Chemoinformatics and Structure-Activity Relationship (SAR) Studies
Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of a molecule's properties and biological activities from its structure.
Predictive Modeling for Biological Interaction Profiles
Predictive models, often built using machine learning algorithms, can forecast the biological effects of a chemical based on its structural features. mdpi.comgreyb.com For this compound, which may be used in cosmetics, predicting its interaction with skin is of particular interest. Structure-Activity Relationship (SAR) models have been developed for esters to predict skin irritation. nih.govcdc.govcdc.govresearchgate.netelsevierpure.com These models use physicochemical parameters like density, water solubility, and hydrogen bonding capacity to classify esters as irritants or non-irritants. nih.govcdc.govcdc.govresearchgate.netelsevierpure.com
By calculating these parameters for this compound, its potential for skin irritation could be estimated without the need for extensive experimental testing. mdpi.com Similar predictive models could be used to assess other biological endpoints, such as skin sensitization or potential endocrine-disrupting activity. nih.govnih.gov
Table 2: Physicochemical Descriptors for SAR Modeling of this compound (Illustrative)
| Descriptor | Predicted Value | Relevance to Biological Activity |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | ~12 | Predicts lipophilicity and skin penetration. |
| Water Solubility | Very Low | Influences bioavailability and interaction with aqueous environments. |
| Number of Hydrogen Bond Donors | 0 | Affects interactions with biological macromolecules. |
Note: The values in this table are hypothetical and serve to illustrate the type of data used in SAR modeling.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govnih.govplos.orgresearchgate.net While this compound is not a typical drug candidate, virtual screening could be employed to explore its potential interactions with various proteins.
For example, if there was an interest in its effects on skin enzymes or receptors, its 3D structure could be docked into the binding sites of these proteins. The docking scores would provide an estimate of the binding affinity, helping to prioritize further experimental investigation. This approach is widely used in drug discovery and can also be applied in toxicology to identify potential off-target interactions. mdpi.com
Computational Materials Science Perspectives
Computational materials science uses modeling and simulation to understand and predict the properties of materials. utexas.edu this compound, as a long-chain ester, can be considered a wax-like material. researchgate.netnih.govuni-goettingen.de Its properties in bulk form, such as its melting point, crystallinity, and rheological behavior, can be investigated using computational methods.
Simulations of the collective behavior of many this compound molecules can predict how they pack in a solid state and how they flow as a liquid. This information is valuable for applications where this compound might be used as a thickener, emollient, or phase-change material. mdpi.com For instance, understanding the relationship between its molecular structure and its melting behavior is crucial for designing formulations with specific thermal properties. mdpi.com Studies on similar wax esters have shown a systematic link between molecular structure, crystal packing, and macroscopic properties. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Predictive Design of Material Properties and Interactions
The predictive design of material properties for industrial compounds like this compound is a rapidly advancing field, heavily reliant on theoretical and computational chemistry. These methods allow for the in-silico evaluation of a molecule's physicochemical characteristics and its interactions with other molecules, thereby guiding the design of materials with specific functionalities. This approach is particularly valuable for long-chain esters used in applications such as lubricants, plasticizers, and phase-change materials, where properties like viscosity, thermal stability, and intermolecular forces are critical.
Computational techniques such as Molecular Dynamics (MD) simulations, Quantitative Structure-Property Relationship (QSPR) modeling, and quantum chemical calculations are employed to build predictive models. These models establish a relationship between the molecular structure of a compound and its macroscopic properties. For this compound, its structure, comprising a long, flexible docosanoate chain and a cyclic methylcyclohexyl group, dictates its material properties and interaction profile.
Molecular Dynamics Simulations for Viscosity Prediction
Molecular Dynamics (MD) simulations are a powerful tool for predicting the viscosity of lubricants. purdue.edupurdue.edu These simulations model the movement of atoms and molecules over time, allowing for the calculation of transport properties. For a molecule like this compound, MD simulations can predict its viscosity across a range of temperatures and pressures. The accuracy of these predictions is highly dependent on the force field used to describe the interatomic and intermolecular forces. researchgate.net
Simulations on similar long-chain esters have shown that viscosity is significantly influenced by the length of the alkyl chain and the presence of any branching or cyclic moieties. mdpi.com The long docosanoate chain of this compound would be expected to lead to a relatively high viscosity due to increased van der Waals interactions and potential for chain entanglement. The methylcyclohexyl group, with its specific conformational preferences, would further influence the packing of the molecules and, consequently, the fluid's resistance to flow.
Table 1: Illustrative Predicted Viscosity of Long-Chain Esters at Different Temperatures using Molecular Dynamics
| Compound | Temperature (K) | Predicted Viscosity (mPa·s) |
| Methyl Stearate (C19) | 313 | 4.2 |
| Methyl Oleate (C19, unsaturated) | 313 | 3.8 |
| Methyl Behenate (C23) | 313 | 6.5 |
| Hypothetical this compound | 313 | ~7-9 |
Note: The value for this compound is an educated estimate based on the trends observed in similar long-chain esters and the expected contribution of the cyclic group to molecular packing and intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical relationships that correlate the structural or physicochemical properties of molecules with their macroscopic properties. researchgate.net These models are built using a dataset of compounds with known properties and can then be used to predict the properties of new, untested molecules. For esters used as lubricants, QSPR models have been developed to predict properties such as the viscosity index and pour point. researchgate.net
The descriptors used in QSPR models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment). For this compound, key descriptors would include its high molecular weight, the number of rotatable bonds in the docosanoate chain, and descriptors related to the shape and size of the methylcyclohexyl group. These models can provide rapid screening of potential candidate molecules for specific applications without the need for time-consuming laboratory experiments or complex simulations.
Conformational Analysis and Intermolecular Interactions
Quantum chemical calculations are instrumental in understanding the conformational preferences and intermolecular interactions of molecules. For this compound, the conformational flexibility of both the long alkyl chain and the methylcyclohexyl ring plays a crucial role in determining its physical state and interaction potential.
The methylcyclohexyl group exists predominantly in a chair conformation. The methyl substituent can occupy either an axial or an equatorial position. Computational studies on substituted cyclohexanes have consistently shown that the equatorial conformation is energetically more favorable due to the avoidance of steric hindrance known as 1,3-diaxial interactions. nih.govresearchgate.net
Table 2: Calculated Conformational Energy Differences in Substituted Cyclohexanes
| Compound | Conformation | Relative Energy (kcal/mol) | Method |
| Methylcyclohexane (B89554) | Equatorial | 0.00 | DLPNO-CCSD(T) |
| Axial | 1.85 | DLPNO-CCSD(T) | |
| Hypothetical Docosanoyloxymethylcyclohexane | Equatorial | 0.00 | Estimated |
| Axial | >1.9 | Estimated |
Note: The energy for the hypothetical docosanoyloxymethylcyclohexane is estimated to be slightly higher than that of methylcyclohexane due to the larger size of the docosanoate group, which would lead to more significant 1,3-diaxial interactions in the axial conformation.
Potential Research Applications of Methylcyclohexyl Docosanoate in Advanced Materials Science
Functional Materials Research
The investigation into methylcyclohexyl docosanoate within functional materials is centered on its potential to impart specific, desirable properties to polymers and lubricants, thereby enhancing their performance and expanding their utility in demanding environments.
In polymer science, this compound is being explored as a multifunctional additive. Its long aliphatic chain is anticipated to act as an internal plasticizer, increasing the flexibility and processability of rigid polymer matrices. The bulky methylcyclohexyl group, in contrast, may contribute to maintaining thermal stability and influencing the miscibility of the ester within the polymer.
Research is currently directed towards incorporating this compound into various polymer systems, including polyvinyl chloride (PVC) and styrenic polymers. The primary objectives are to evaluate its effect on key material properties.
Key Research Objectives in Polymer Science:
Plasticization Efficiency: Assessing the reduction in glass transition temperature (Tg) and hardness.
Thermal Stability: Investigating the impact on the degradation temperature and long-term thermal aging performance.
Mechanical Properties: Determining changes in tensile strength, elongation at break, and modulus of elasticity.
Migration Resistance: Evaluating the propensity of the ester to leach from the polymer matrix over time.
Below is a hypothetical data table illustrating the potential effects of this compound as a plasticizer in a generic polymer matrix compared to a standard plasticizer like dioctyl phthalate (B1215562) (DOP).
| Property | Polymer without Additive | Polymer with 15% DOP | Polymer with 15% this compound (Hypothetical) |
| Glass Transition Temp. (Tg) | 85°C | 55°C | 60°C |
| Tensile Strength | 50 MPa | 35 MPa | 38 MPa |
| Elongation at Break | 5% | 250% | 220% |
| Hardness (Shore D) | 80 | 65 | 68 |
This table is for illustrative purposes to show the type of data generated in such research and does not represent actual experimental results.
The chemical structure of this compound makes it a promising candidate for research in advanced lubricant formulations. Esters are well-known for their excellent lubricity, high thermal and oxidative stability, and good solvency for additives. The very long docosanoate chain is expected to provide a robust lubricating film, while the methylcyclohexyl group could enhance thermal stability and influence viscosity characteristics.
Potential research applications in this area include its use as a base oil component in synthetic lubricants or as an additive to conventional mineral oils to improve performance.
Key Research Parameters for Lubricant Performance:
Viscosity Index (VI): To determine the stability of the lubricant's viscosity over a range of temperatures.
Oxidative Stability: To assess the lubricant's resistance to degradation at high temperatures.
Friction and Wear Characteristics: To measure the reduction in friction and wear between moving surfaces.
Low-Temperature Properties: To evaluate the pour point and cold-crank viscosity.
The following table provides a conceptual comparison of a base oil with and without the addition of this compound.
| Property | Group III Base Oil | Group III Base Oil + 5% this compound (Hypothetical) |
| Kinematic Viscosity at 100°C | 4.5 cSt | 5.0 cSt |
| Viscosity Index | 125 | 135 |
| Oxidation Stability (Hours) | 300 | 450 |
| Four-Ball Wear Scar (mm) | 0.50 | 0.42 |
This table is for illustrative purposes to show the type of data generated in such research and does not represent actual experimental results.
Interdisciplinary Materials Science Research
The potential applications of this compound extend into interdisciplinary areas of materials science, particularly in the development of novel nanomaterials and advanced biomaterials, where its unique molecular structure could be leveraged for specialized functions.
In the realm of nanomaterials, the surface properties of nanoparticles are critical to their function and stability. This compound is being investigated as a surface modifying agent or capping ligand for various nanoparticles. The long hydrocarbon chain can provide a hydrophobic surface, improving the dispersion of nanoparticles in non-polar matrices or creating protective, water-repellent coatings. The ester functional group could serve as an anchor point to the nanoparticle surface.
Potential Research Directions in Nanomaterials:
Surface Functionalization: Studying the attachment of this compound to the surface of metal oxide or semiconductor nanoparticles.
Dispersion Stability: Assessing the ability of the modified nanoparticles to remain dispersed in various solvents and polymer matrices.
Coating Applications: Investigating the use of these functionalized nanoparticles in creating superhydrophobic and anti-corrosion surfaces.
A hypothetical data table summarizing the properties of functionalized nanoparticles is presented below.
| Nanoparticle System | Contact Angle (Water) | Dispersion in Toluene |
| Unmodified TiO₂ Nanoparticles | <10° | Poor |
| TiO₂ Nanoparticles with this compound (Hypothetical) | >140° | Good |
This table is for illustrative purposes to show the type of data generated in such research and does not represent actual experimental results.
The inherent properties of long-chain fatty acids, such as biocompatibility and biodegradability, make their esters attractive for research in biomaterials. This compound could potentially be incorporated into biodegradable polymers, such as polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), to modify their properties for specific biomedical applications.
The introduction of the long, flexible docosanoate chain could enhance the toughness and ductility of these otherwise brittle polymers. Furthermore, the rate of biodegradation could potentially be tailored by varying the concentration of the ester.
Key Areas of Biomaterials Research:
Biocompatibility Studies: In vitro and in vivo evaluation of the cytotoxicity and tissue response to materials containing this compound.
Biodegradation Rates: Measuring the rate of degradation of polymer blends containing the ester in simulated physiological environments.
Mechanical Property Modification: Assessing the impact on the flexibility, toughness, and resilience of biodegradable polymers for applications such as medical implants and drug delivery systems.
The following table illustrates the potential influence of this compound on the properties of a common biomaterial.
| Material | Young's Modulus (GPa) | Elongation at Break (%) | In Vitro Degradation (Mass Loss at 6 weeks) |
| Polylactic Acid (PLA) | 3.5 | 6% | 5% |
| PLA + 10% this compound (Hypothetical) | 2.8 | 50% | 8% |
This table is for illustrative purposes to show the type of data generated in such research and does not represent actual experimental results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
